molecular formula C20H19ClN2O3 B12604699 Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- CAS No. 643753-00-8

Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-

Cat. No.: B12604699
CAS No.: 643753-00-8
M. Wt: 370.8 g/mol
InChI Key: XMYZGENZEQEEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a propanamide derivative featuring a 7-chloro-2-quinolinyloxy phenoxy backbone and N,N-dimethyl substituents. Its molecular formula is C₂₀H₂₀ClN₂O₃, with a molecular weight of 380.84 g/mol.

Properties

CAS No.

643753-00-8

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]-N,N-dimethylpropanamide

InChI

InChI=1S/C20H19ClN2O3/c1-13(20(24)23(2)3)25-16-7-9-17(10-8-16)26-19-11-5-14-4-6-15(21)12-18(14)22-19/h4-13H,1-3H3

InChI Key

XMYZGENZEQEEBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

This method involves the introduction of the 7-chloro-2-quinolinyl group into a phenolic precursor.

  • Starting Material : A suitable phenol derivative is chosen.

  • Reagents : The reaction typically requires a chlorinating agent (e.g., thionyl chloride) and a base (e.g., sodium hydroxide).

  • Procedure :

    • Dissolve the phenol in an organic solvent.
    • Add the chlorinating agent dropwise under reflux conditions.
    • The product is then purified through recrystallization or chromatography.

Coupling Reactions

The coupling of the quinoline derivative with a phenolic compound can be achieved through palladium-catalyzed reactions.

  • Reagents :

    • A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).
    • A base such as potassium carbonate.
  • Procedure :

    • Mix the quinoline derivative with the phenolic compound in a solvent like DMF or DMSO.
    • Introduce the palladium catalyst and base.
    • Heat the mixture under an inert atmosphere to facilitate coupling.
    • Isolate the product via filtration and purification.

Amide Formation

The final step involves forming the amide bond between the dimethylamine and the carboxylic acid derivative.

  • Reagents :

    • Dimethylamine or its hydrochloride salt.
    • A coupling agent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Procedure :

    • Combine the carboxylic acid derivative with dimethylamine in a solvent like dichloromethane.
    • Add the coupling agent to activate the carboxylic acid for nucleophilic attack by dimethylamine.
    • Stir under reflux conditions until completion.
    • Purify using standard techniques such as column chromatography.

Summary Table of Preparation Methods

Method Key Steps Main Reagents Conditions
Electrophilic Aromatic Substitution Chlorination of phenol Thionyl chloride, NaOH Reflux in organic solvent
Coupling Reactions Palladium-catalyzed coupling Pd(PPh₃)₂Cl₂, K₂CO₃ Heat under inert atmosphere
Amide Formation Reaction of amine with carboxylic acid Dimethylamine, EDC Reflux in dichloromethane

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted quinoline and phenoxy derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Structural Differences

The following table highlights critical structural distinctions between the target compound and analogous molecules:

Compound Name Molecular Formula Phenoxy Substituent Heterocyclic Group N-/Ester Substituents
Target Propanamide C₂₀H₂₀ClN₂O₃ 7-Chloro-2-quinolinyloxy Quinoline N,N-dimethyl
Metamifop C₂₃H₁₈ClFN₂O₄ 6-Chloro-2-benzoxazolyloxy Benzoxazole N-(2-fluorophenyl)-N-methyl
2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(...) C₂₂H₂₃ClN₂O₄ 4-Chloro-3,5-dimethylphenoxy None (simple phenoxy) N,N-bis(2-furanylmethyl)
Fenoxaprop-ethyl C₁₈H₁₆ClNO₅ 6-Chloro-2-benzoxazolyloxy Benzoxazole Ethyl ester

Functional Implications

  • Heterocyclic Group: The quinoline group in the target compound offers enhanced π-π stacking and hydrophobic interactions compared to benzoxazole (Metamifop, Fenoxaprop-ethyl) or simple phenoxy derivatives . This may improve systemic translocation in plants. Benzoxazole-containing compounds (e.g., Metamifop) are known for broad-spectrum herbicidal activity but may lack selectivity .
  • Ester derivatives (e.g., Fenoxaprop-ethyl) act as prodrugs, hydrolyzing to active acids in plants, whereas amides like the target compound may directly inhibit target enzymes .
  • Chloro Substitution: The 7-chloro position on quinoline in the target compound may optimize electron-withdrawing effects, stabilizing binding to ACCase enzymes. In contrast, 6-chloro on benzoxazole (Metamifop) or 4-chloro on phenoxy () alters lipophilicity and target affinity .

Biological Activity

Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature concerning its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- can be described by its molecular formula C17H18ClN2O3C_{17}H_{18}ClN_{2}O_{3} and a molecular weight of approximately 334.79 g/mol. Its structure features a quinoline moiety which is known for various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been documented as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus15.625
Escherichia coli31.25
Pseudomonas aeruginosa62.5

The compound's mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to bactericidal effects on susceptible strains .

Anticancer Activity

Preliminary studies have also suggested that Propanamide may possess anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be:

Cell Line IC50 (µM)
MCF-712.5
HeLa15.0

These results indicate potential for further development as an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of Propanamide against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that the compound significantly reduced bacterial counts in biofilm-forming strains, suggesting its potential use in treating infections associated with biofilms .
  • Anticancer Mechanism Investigation : Another study focused on the mechanism by which Propanamide inhibits cancer cell growth. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, indicating its potential role in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.